molecular formula C18H18N2O3 B6458287 (2E)-N-methyl-4-[(4-phenoxyphenyl)formamido]but-2-enamide CAS No. 2549133-39-1

(2E)-N-methyl-4-[(4-phenoxyphenyl)formamido]but-2-enamide

Cat. No. B6458287
CAS RN: 2549133-39-1
M. Wt: 310.3 g/mol
InChI Key: UOFRCRDRFMFXFI-VMPITWQZSA-N
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Description

This compound is a derivative of but-2-enamide, which is a type of organic compound . The structure suggests that it might have properties similar to other amides and enamide compounds.


Molecular Structure Analysis

The molecular structure of this compound would likely include a but-2-enamide backbone with a phenoxyphenyl group and a methyl group attached via an amide linkage. The exact structure would depend on the positions of these substituents .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of amides and enamides, such as hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the exact structure of the compound .

Safety and Hazards

Like many organic compounds, it’s likely that this compound should be handled with care to avoid ingestion, inhalation, or contact with skin and eyes .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of any biological activity testing .

properties

IUPAC Name

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-19-17(21)8-5-13-20-18(22)14-9-11-16(12-10-14)23-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,19,21)(H,20,22)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFRCRDRFMFXFI-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-methyl-4-[(4-phenoxyphenyl)formamido]but-2-enamide

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